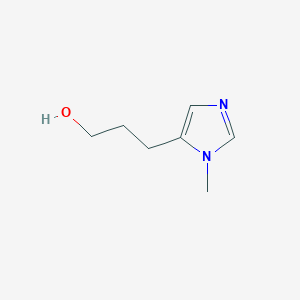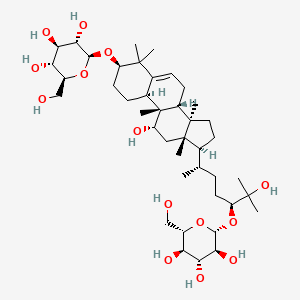
罗汉果甜苷IIe
描述
罗汉果甜苷IIe 是一种从罗汉果 (Siraitia grosvenorii) 果实中提取的三萜类糖苷,罗汉果俗称罗汉果。该化合物以其强烈的甜味而闻名,比蔗糖甜得多。 This compound 是罗汉果甜苷家族的一部分,该家族以其无糖甜味特性和潜在的健康益处而闻名,包括抗氧化、抗糖尿病和抗癌活性 .
科学研究应用
罗汉果甜苷IIe 在科学研究中具有广泛的应用:
化学: 用作研究糖基化反应和三萜化学的模型化合物。
生物学: 研究其抗氧化特性,有助于减少生物系统中的氧化应激。
作用机制
罗汉果甜苷IIe 通过几种分子机制发挥作用:
抗氧化活性: 它清除自由基,减少对细胞和组织的氧化损伤。
抗糖尿病作用: this compound 增强胰岛素敏感性并调节葡萄糖代谢,有助于维持血糖水平。
生化分析
Biochemical Properties
Mogroside IIe interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to be converted into a sweet triterpenoid saponin mixture through an enzymatic glycosyl transfer method . The number and stereoconfiguration of glucose groups present in the mogroside molecules were found to be the main factor to determine the sweet or bitter taste of a compound .
Cellular Effects
Mogroside IIe has been shown to exert significant effects on various types of cells and cellular processes. For example, it has been found to decrease the levels of fasting blood glucose, total cholesterol, triglyceride, and low-density lipoprotein levels, but increase the levels of high-density lipoprotein in SD rat models . Furthermore, it has been shown to decrease the levels of lactate dehydrogenase 2, creatine phosphokinase isoenzyme, and creatine kinase, and improve heart function .
Molecular Mechanism
At the molecular level, Mogroside IIe exerts its effects through various mechanisms. It has been found to inhibit the secretion of interleukin-1, IL-6, and tumor necrosis factor-α, improve myocardial morphology, and reduce myocardial apoptosis in the SD rat model . Furthermore, it inhibits the mRNA and protein expression of active-caspase-3, -8, -9, -12, and Bax and Cyt-C, and promotes the mRNA and protein expression of Bcl-2 in the SD rat model .
Temporal Effects in Laboratory Settings
The effects of Mogroside IIe have been observed to change over time in laboratory settings. For instance, the loss of mogroside IIe slowed down after 24 hours, and less than 4% remained which could not be completely reacted .
Dosage Effects in Animal Models
The effects of Mogroside IIe vary with different dosages in animal models. For example, it has been found to decrease the levels of fasting blood glucose, total cholesterol, triglyceride, and low-density lipoprotein levels, but increase the levels of high-density lipoprotein in SD rat models .
Metabolic Pathways
Mogroside IIe is involved in various metabolic pathways. The metabolic pathway for mogroside biosynthesis involves an initial stage of fruit development when squalene is metabolized to di-glucosylated, tetra-hydroxycucurbitadienols, then during fruit maturation, branched glucosyl groups are added and catalyzed, leading to the sweet M4, M5, and M6 mogrosides .
Transport and Distribution
It is known that the complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .
Subcellular Localization
It is known that the complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .
准备方法
合成路线和反应条件: 罗汉果甜苷IIe 可以通过酶促糖基化过程合成。 一种常见的方法是用环糊精葡聚糖转移酶将葡萄糖单元转移到罗汉果甜苷骨架上,从而增强其甜味和稳定性 。反应条件通常包括受控的 pH 值、温度和缓冲系统,以优化产品的产率和纯度。
工业生产方法: this compound 的工业生产涉及从罗汉果果实中提取。该过程包括:
收获和干燥: 收获果实并将其干燥以保留其活性成分。
提取: 将干燥的果实进行水或乙醇提取以分离罗汉果甜苷。
化学反应分析
反应类型: 罗汉果甜苷IIe 经历各种化学反应,包括:
氧化: 这种反应可以改变糖苷结构,可能改变其甜味和生物活性。
还原: 还原反应会影响三萜骨架,影响化合物的稳定性和溶解度。
常见试剂和条件:
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
糖基化试剂: 环糊精葡聚糖转移酶,葡萄糖供体。
主要产物: 这些反应的主要产物包括this compound 的各种糖基化衍生物,每种都具有不同的甜味水平和生物活性 .
相似化合物的比较
罗汉果甜苷IIe 与其他罗汉果甜苷如罗汉果甜苷V 和罗汉果甜苷III 相比:
罗汉果甜苷V: 以其强烈的甜味而闻名,比蔗糖甜 300 多倍。它是成熟罗汉果果实中的主要成分。
罗汉果甜苷III: 也是一种甜味剂,但糖基化模式不同,影响其甜味和生物活性。
This compound 的独特性: this compound 由于其特殊的糖基化模式而独一无二,它提供了甜味和生物活性的平衡。 与罗汉果甜苷V 相比,其中等甜度使其适合于各种需要较低甜度甜味剂的应用 .
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(9-13-29(39(4,5)52)56-37-35(51)33(49)31(47)25(19-44)54-37)21-15-16-40(6)26-12-10-22-23(42(26,8)27(45)17-41(21,40)7)11-14-28(38(22,2)3)55-36-34(50)32(48)30(46)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27-,28+,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXIMWMLKSCVTD-JLRHFDOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317286 | |
| Record name | Mogroside II-E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88901-38-6 | |
| Record name | Mogroside II-E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88901-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mogroside II-E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action for Mogroside IIe in ameliorating acute pancreatitis?
A1: Mogroside IIe has been shown to protect against acute pancreatitis (AP) by inhibiting the activity of digestive enzymes like trypsin and cathepsin B. This effect is mediated through the suppression of the Interleukin 9/Interleukin 9 Receptor (IL-9/IL-9R) signaling pathway. [] Mogroside IIe treatment was observed to decrease IL-9 levels in a mouse model of AP. Further experiments revealed that exogenous IL-9 reversed the inhibitory effects of Mogroside IIe on trypsin and cathepsin B activity, suggesting a direct link between IL-9 signaling and the protective effects of Mogroside IIe. []
Q2: How does Mogroside IIe affect cardiomyocyte apoptosis in the context of diabetic cardiomyopathy?
A2: Studies in a type 2 diabetic rat model show that Mogroside IIe can inhibit cardiomyocyte apoptosis. This effect is linked to the suppression of various apoptotic pathways, including the downregulation of caspase-3, -8,-9, and -12 activity, as well as the modulation of Bax, Cyt-C, and Bcl-2 expression. []
Q3: Can Mogroside IIe be modified to enhance its sweetness profile?
A3: Yes, enzymatic glycosyl transfer methods have been successfully employed to convert the naturally bitter Mogroside IIe into sweeter saponin mixtures. This process involves the addition of α-glucose groups to the Mogroside IIe molecule. The number and stereochemical configuration of these glucose groups are critical determinants of the resulting sweetness intensity. []
Q4: How does the concentration of Mogroside IIe change during the maturation of Siraitia grosvenorii fruit?
A4: Mogroside IIe is found in high concentrations during the early stages of fruit maturation. As the fruit matures, Mogroside IIe is gradually converted into Mogroside III, which subsequently undergoes further glycosylation to yield Mogroside V. This process leads to a decrease in Mogroside IIe levels and a concomitant increase in Mogroside V, the predominant saponin in ripe fruit. [, ]
Q5: Beyond its sweetness, does Mogroside IIe possess any other notable biological activities?
A5: Yes, in addition to its sweetness-modifying properties, Mogroside IIe exhibits antioxidant activity comparable to naturally occurring mogrosides. Initial safety assessments using mice models suggest that Mogroside IIe is well-tolerated and does not exhibit acute toxicity. []
Q6: What is the role of post-ripening in influencing the mogroside profile of Siraitia grosvenorii fruit?
A6: Post-ripening plays a crucial role in enhancing the sweetness of Siraitia grosvenorii fruits. During this process, bitter-tasting mogrosides, such as Mogroside IIE and Mogroside III, are enzymatically converted into sweeter mogrosides containing four to six glucose units, like Mogroside V and VI. []
Q7: Which enzyme is central to the conversion of less sweet mogrosides into sweeter ones during post-ripening?
A7: The glycosyltransferase UGT94-289-3 has been identified as a key enzyme responsible for the glycosylation of mogrosides during the post-ripening process. This enzyme efficiently catalyzes the conversion of mogrosides with fewer glucose units, like Mogroside III, into sweeter, more highly glycosylated mogrosides. []
Q8: Does manipulating the conditions during post-ripening affect mogroside composition?
A8: Yes, controlling the temperature during post-ripening can significantly impact the accumulation of specific mogrosides. For instance, ripening at 35°C for two weeks resulted in a substantial increase in Mogroside V and a doubling of Mogroside VI content. []
Q9: Are there any new natural saponins identified in Momordica grosvenori fruits?
A9: Yes, research has led to the identification of two new natural saponins in Momordica grosvenori fruits: mogroside ⅣA (Ⅶ) and mogroside ⅡA1 (Ⅹ). []
Q10: What is the relationship between photosynthetic rate and mogroside V biosynthesis in Siraitia grosvenorii?
A10: While photosynthesis contributes to sugar production, research suggests that simply increasing glucose levels in the later stages of fruit development does not directly enhance Mogroside V biosynthesis. [] Factors beyond glucose availability, such as the abundance of precursor mogrosides and the activity of key enzymes, appear to play more significant roles in regulating Mogroside V production. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((2-chloro-6-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573843.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2573846.png)
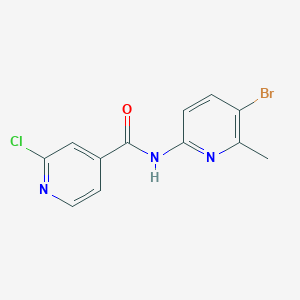
![2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol](/img/structure/B2573848.png)
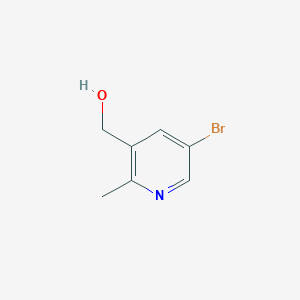
![N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2573850.png)
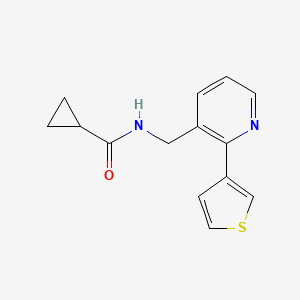
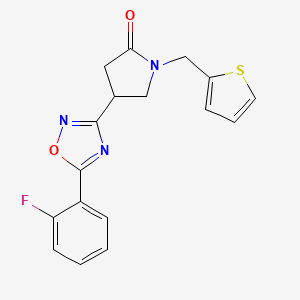
![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2573854.png)
![3-(2-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2573855.png)
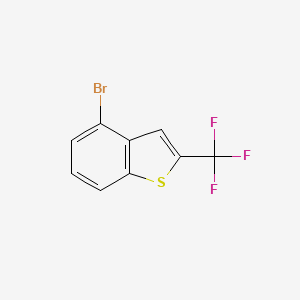
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B2573858.png)
![2-{4-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-3-carbonitrile](/img/structure/B2573859.png)
